(2E)-3-Cyclopentylprop-2-enal
Description
Significance and Research Trajectories of α,β-Unsaturated Aldehydes
α,β-Unsaturated aldehydes are a significant class of compounds that serve as versatile "building blocks" in organic synthesis. mdpi.comnih.gov Their high reactivity, stemming from the conjugated system of a double bond and an aldehyde group, allows them to participate in a wide array of chemical transformations. mdpi.com This makes them crucial intermediates in the targeted synthesis of complex, practically important molecules, including natural products. mdpi.comnih.gov The development of efficient synthetic methods for these compounds is an ongoing challenge in organic chemistry, with catalysis playing a key role in expanding their synthetic utility. mdpi.com
Research into α,β-unsaturated aldehydes extends to their biological significance. They are known to be metabolites in both plants and animals. mdpi.comnih.gov Furthermore, their reactivity makes them potent electrophiles capable of interacting with biological nucleophiles, such as proteins and DNA. nih.gov This interaction can lead to cellular responses like oxidative stress. nih.gov The study of α,β-unsaturated aldehydes is also critical in understanding the pathogenesis of various diseases, including vascular conditions, where they are implicated in inflammatory processes. nih.gov Their broad utility also sees them applied in the synthesis of fine chemicals for the fragrance and pharmaceutical industries. tandfonline.com
Foundational Relevance of the Cyclopentyl Moiety in Organic Synthesis
The cyclopentyl group, a five-membered carbocyclic ring, is a frequently encountered structural motif in a multitude of biologically active natural products. researchgate.net Its incorporation into molecular structures is a key strategy in synthetic organic chemistry. The cyclopentane (B165970) ring is known for its flexibility, which allows for specific puckered conformations that influence the spatial arrangement (pseudoaxial/pseudoequatorial) of its substituents. acs.org This conformational adaptability is crucial for achieving desired stereochemical outcomes in synthesis. acs.org
The cyclopentyl moiety serves as a fundamental building block for constructing more complex molecular architectures, such as polysubstituted cyclopentanones and azaspirocyclic systems, which are present in various alkaloids. researchgate.netacs.org Modern synthetic methods, including domino or cascade reactions, are often employed for the efficient, one-pot synthesis of these cyclopentyl-containing compounds. researchgate.net Ring contraction reactions are another important synthetic tool for creating the cyclopentyl unit. researchgate.net Furthermore, the use of cyclopentyl methyl ether (CPME) as an eco-friendly solvent highlights the broader relevance of cyclopentyl-derived compounds in promoting greener chemical processes. researchgate.net The unique steric and electronic properties of the cyclopentyl group make it a valuable component in designing molecules for applications ranging from pharmaceuticals to materials science. cymitquimica.com
Historical Development of Research on (2E)-3-Cyclopentylprop-2-enal
While a detailed historical timeline for the study of this compound is not extensively documented in a single source, its research trajectory is intrinsically linked to the broader development of synthetic methodologies for α,β-unsaturated aldehydes. The synthesis of related cyclopentyl-substituted propenals often involves established organic reactions. One common method is the oxidation of the corresponding allylic alcohol, 3-cyclopentylpropanol, using reagents like pyridinium (B92312) chlorochromate (PCC). Another foundational approach is the aldol (B89426) condensation, a classic carbon-carbon bond-forming reaction, which in this case would involve the reaction of cyclopentanecarbaldehyde (B151901) with an acetaldehyde (B116499) equivalent. chemsrc.com
Patents and research articles from recent decades illustrate its use as an intermediate. For instance, a 2011 publication describes the enantioselective alkylation of α,β-unsaturated aldehydes, including derivatives of this compound, highlighting its application in stereoselective synthesis. lookchem.com A patent filed in 2015 describes its use in the synthesis of novel phthalazinone derivatives with potential therapeutic applications, indicating its role in medicinal chemistry research. googleapis.com The synthesis of a substituted derivative, (2E)-3-[3-(4-methylbenzenesulfonylamino)cyclopentyl]prop-2-enal, was detailed in a patent, showcasing its utility in creating more complex, functionalized molecules. prepchem.com These examples demonstrate the compound's consistent, albeit specialized, role as a reactive intermediate in modern organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentylprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNAQNGWDXASLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2e 3 Cyclopentylprop 2 Enal
Catalytic Approaches to Stereoselective Formation
Catalytic methods offer efficient and atom-economical routes to (2E)-3-Cyclopentylprop-2-enal, with a strong emphasis on controlling the stereochemistry of the newly formed double bond.
Aldol (B89426) Condensation Strategies and Optimization
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be effectively employed for the synthesis of this compound. wikipedia.orgresearchgate.net This reaction typically involves the base- or acid-catalyzed reaction between an enolate (or enol) and a carbonyl compound, followed by a dehydration step to yield the α,β-unsaturated product. theorango.comlibretexts.org
In a targeted synthesis of this compound, a crossed or mixed Aldol condensation between cyclopentanecarbaldehyde (B151901) and acetaldehyde (B116499) is a primary strategy. wikipedia.org To ensure selectivity and prevent a mixture of products, reaction conditions must be carefully optimized. A common approach is to use a non-enolizable aldehyde as one partner, though in this case, both reactants possess α-hydrogens. wikipedia.org Optimization, therefore, relies on controlling the reaction kinetics and thermodynamics.
Key Optimization Parameters:
Catalyst: The choice between a base (e.g., NaOH, KOH) or an acid catalyst influences the reaction mechanism and can affect the stereochemical outcome. researchgate.nettheorango.com
Temperature: Higher temperatures generally favor the elimination (condensation) step, driving the reaction towards the formation of the conjugated enal. libretexts.org
Reactant Addition: Slowly adding one carbonyl compound to a mixture of the other and the catalyst can direct the reaction towards the desired crossed product.
The reaction proceeds through the formation of a β-hydroxy aldehyde intermediate, which then undergoes dehydration. The stability of the resulting conjugated system is a significant thermodynamic driving force for the elimination of water. libretexts.org
| Parameter | Condition | Rationale | Expected Outcome |
|---|---|---|---|
| Catalyst | Base (e.g., NaOH) | Promotes enolate formation from acetaldehyde for nucleophilic attack on cyclopentanecarbaldehyde. | Formation of the β-hydroxy aldehyde intermediate. wikipedia.org |
| Temperature | Elevated (Heat) | Facilitates the E1cb elimination of water from the aldol addition product. libretexts.org | Favors the formation of the final α,β-unsaturated aldehyde. |
| Solvent | Polar Protic (e.g., Ethanol/Water) | Solubilizes reactants and catalyst. | Efficient reaction medium. theorango.com |
Palladium-Catalyzed Cross-Coupling Methods (e.g., Mizoroki–Heck)
The Mizoroki–Heck reaction provides a powerful tool for forming substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is highly valued for its functional group tolerance and stereoselectivity. chem-station.com For the synthesis of this compound, a plausible Mizoroki-Heck strategy would involve the coupling of a cyclopentyl-containing species with a three-carbon aldehyde synthon.
A potential pathway involves the reaction between cyclopentenyl bromide and acrolein in the presence of a palladium catalyst and a base. The catalytic cycle typically involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the cyclopentenyl bromide to form a palladium(II) complex. wikipedia.orgnih.gov
Migratory Insertion: The alkene (acrolein) coordinates to the palladium center and subsequently inserts into the palladium-carbon bond. nih.gov
β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, regenerating the double bond and forming a palladium-hydride species. This step largely dictates the E/Z stereochemistry of the product. nih.gov
Reductive Elimination: The base regenerates the active palladium(0) catalyst from the palladium-hydride species. wikipedia.org
The regioselectivity of the addition to the alkene is a critical consideration. For electron-poor alkenes like acrolein, the coupling typically occurs at the unsubstituted β-carbon. chem-station.comspringernature.com
| Component | Example | Function |
|---|---|---|
| Unsaturated Halide | Cyclopentenyl Bromide | Provides the cyclopentyl moiety. |
| Alkene | Acrolein | Acts as the propenal synthon. |
| Palladium Catalyst | Pd(OAc)2 with a phosphine ligand (e.g., P(o-tol)3) | Facilitates the key steps of the catalytic cycle. chem-station.com |
| Base | Triethylamine (Et3N) or K2CO3 | Regenerates the active Pd(0) catalyst. wikipedia.org |
Organocatalytic and Asymmetric Synthesis Paradigms
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metal catalysts. For α,β-unsaturated aldehydes, chiral secondary amines (e.g., proline derivatives) are particularly effective catalysts. mdpi.com They operate by forming a transient iminium ion with the enal, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) and activates the compound for nucleophilic attack. mdpi.comnih.gov
While the direct asymmetric synthesis of this compound via organocatalysis from achiral precursors is not the primary goal, these methods are paramount for introducing chirality in subsequent reactions. For instance, an organocatalytic Michael addition to this compound can generate products with high enantioselectivity. The catalyst, such as a diarylprolinol silyl ether, forms a chiral iminium ion with the enal, and the steric environment of the catalyst directs the approach of the nucleophile to one face of the molecule. researchgate.net
This paradigm allows for the synthesis of complex chiral molecules starting from simple, achiral α,β-unsaturated aldehydes like this compound, highlighting the compound's utility as a building block in asymmetric synthesis. chemistryviews.org
Oxidative Pathways for the Preparation of this compound
Oxidative methods provide a direct and reliable route to aldehydes from corresponding primary alcohols. For the synthesis of this compound, the precursor is the allylic alcohol, (2E)-3-cyclopentylprop-2-en-1-ol. The key challenge is to achieve selective oxidation to the aldehyde without affecting the double bond or causing over-oxidation to the carboxylic acid.
Oxidation of Corresponding Allylic Alcohols (e.g., Pyridinium (B92312) Chlorochromate)
Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. masterorganicchemistry.com It is particularly well-suited for oxidizing allylic alcohols because the reaction conditions are generally neutral and anhydrous, which prevents over-oxidation to the carboxylic acid. masterorganicchemistry.comstackexchange.com
The oxidation of (2E)-3-cyclopentylprop-2-en-1-ol with PCC in a solvent like dichloromethane (CH₂Cl₂) provides a clean and efficient route to this compound. stackexchange.com The mechanism involves the formation of a chromate ester, followed by a base-assisted elimination to form the carbonyl group. masterorganicchemistry.com PCC is known for its selectivity, leaving other functional groups, such as alkenes, intact. nih.govresearchgate.net
| Component | Role | Notes |
|---|---|---|
| Substrate | (2E)-3-cyclopentylprop-2-en-1-ol | Primary allylic alcohol. |
| Reagent | Pyridinium Chlorochromate (PCC) | Mild oxidant based on Cr(VI). masterorganicchemistry.com |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, non-reactive solvent. |
| Product | This compound | Formation of the aldehyde without over-oxidation. researchgate.net |
Swern Oxidation and Variants in Aldehyde Synthesis
The Swern oxidation is another prominent method for the mild oxidation of primary alcohols to aldehydes. organic-chemistry.org This reaction avoids the use of toxic chromium reagents and is performed under very mild, low-temperature conditions (typically -78 °C), making it compatible with a wide range of sensitive functional groups. wikipedia.orgmissouri.edu
The synthesis of this compound via Swern oxidation involves treating the precursor alcohol, (2E)-3-cyclopentylprop-2-en-1-ol, with dimethyl sulfoxide (DMSO) that has been activated with an electrophile, most commonly oxalyl chloride. wikipedia.orgadichemistry.com A hindered, non-nucleophilic base, such as triethylamine (Et₃N), is then added to promote the elimination reaction that yields the final aldehyde product. alfa-chemistry.com
The key steps of the mechanism are:
Activation of DMSO with oxalyl chloride to form a highly reactive electrophilic sulfur species. wikipedia.org
Reaction of the alcohol with the activated DMSO to form an alkoxysulfonium salt. alfa-chemistry.com
Deprotonation at the carbon adjacent to the oxygen by the base, leading to the formation of a sulfur ylide. wikipedia.org
Intramolecular elimination through a five-membered ring transition state to produce the aldehyde, dimethyl sulfide, and the protonated base. organic-chemistry.orgadichemistry.com
The low reaction temperature is crucial to prevent side reactions. adichemistry.com The Swern oxidation is renowned for its high yields and clean reaction profiles.
Emerging Methodologies in the Synthesis of this compound
The synthesis of α,β-unsaturated aldehydes like this compound is increasingly benefiting from cutting-edge chemical technologies that offer advantages in efficiency, safety, and sustainability over traditional batch processing. These emerging methodologies, including flow chemistry and chemoenzymatic approaches, are at the forefront of research, aiming to provide more controlled and greener synthetic routes.
Flow Chemistry and Continuous Processing Research
Flow chemistry, or continuous flow processing, represents a paradigm shift in the synthesis of organic compounds. In this approach, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology offers significant benefits for reactions like the aldol condensation, a common method for synthesizing α,β-unsaturated aldehydes.
Research into continuous-flow aldol condensations has demonstrated the potential for high efficiency and selectivity. acs.orgresearchgate.net For instance, the use of heterogeneous catalysts, such as basic anion-exchange resins or hydrotalcites in packed-bed reactors, facilitates catalyst separation and reuse, contributing to a more sustainable process. acs.orgresearchgate.net In such systems, a continuous stream of reactants is passed through the catalyst bed, leading to a constant output of the product. This approach minimizes waste and can be applied to sequential-flow systems for multi-step syntheses. acs.org
The advantages of continuous processing are particularly evident in the precise control of reaction conditions, which can lead to higher yields and fewer byproducts compared to batch reactions. beilstein-journals.org For example, rapid heating and cooling in microreactors can prevent the degradation of sensitive compounds and improve selectivity. umontreal.ca While specific studies on the continuous-flow synthesis of this compound are not extensively detailed in publicly available literature, the principles established for other α,β-unsaturated aldehydes are directly applicable. A patented process for the multiphase aldol condensation of C10-aldehydes in flow highlights the industrial interest in this technology. beilstein-journals.org
| Parameter | Typical Range in Flow Synthesis of α,β-Unsaturated Aldehydes | Advantage over Batch Processing |
|---|---|---|
| Temperature | 80-120°C | Precise control, rapid heat transfer nih.govacs.org |
| Residence Time | Seconds to minutes beilstein-journals.org | Improved productivity and control over side reactions beilstein-journals.org |
| Catalyst | Heterogeneous (e.g., solid acids, basic resins) acs.orgnih.gov | Easy separation and recycling acs.org |
| Yield | Often >80% nih.gov | Higher yields and purity beilstein-journals.org |
Chemoenzymatic Synthesis Investigations
Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to perform specific chemical transformations. This approach is gaining traction as a green alternative to traditional chemical methods. For the synthesis of enals, enzymes such as aldolases and ene-reductases are of particular interest. acs.orgnih.gov
Aldolases, for example, can catalyze the formation of carbon-carbon bonds with high stereoselectivity, which is crucial for producing specific isomers of chiral molecules. acs.org Research has expanded the catalytic promiscuity of some aldolases to perform reactions beyond their natural function, such as the enantioselective β-alkylation of enals through photo-biocatalytic processes. acs.org This opens up possibilities for novel synthetic routes to functionalized aldehydes.
Ene-reductases are another class of enzymes with significant potential in the synthesis of compounds related to this compound. These enzymes catalyze the asymmetric reduction of carbon-carbon double bonds in α,β-unsaturated compounds. nih.gov While this is the reverse of the final step in an aldol condensation to form an enal, the high selectivity of these enzymes underscores the power of biocatalysis in manipulating such functional groups. The use of whole cells as biocatalysts is also being explored to overcome the cost limitations of isolated enzymes. mdpi.com
Investigations into multifunctional biocatalysts are also emerging, where a single enzyme can catalyze multiple reaction steps. acs.orgnih.gov This approach simplifies synthetic routes by reducing the number of operational steps and enzymes required. acs.orgnih.gov The application of these advanced biocatalytic methods to the synthesis of specific flavor and fragrance compounds like this compound is an active area of research, promising more sustainable and efficient production methods. nih.gov
| Enzyme Class | Relevant Reaction | Potential Application in Synthesis |
|---|---|---|
| Aldolases | C-C bond formation, β-alkylation of enals acs.org | Stereoselective synthesis of the aldehyde backbone acs.org |
| Ene-Reductases | Asymmetric reduction of C=C bonds nih.gov | Modification of the α,β-unsaturated system nih.gov |
| Multifunctional Biocatalysts | Tandem or cascade reactions acs.orgnih.gov | Streamlined, multi-step enzymatic synthesis acs.orgnih.gov |
Elucidation of Reactivity Profiles and Transformational Chemistry of 2e 3 Cyclopentylprop 2 Enal
Electrophilic and Nucleophilic Reactivity Investigations
The electrophilic nature of the two key carbon centers in (2E)-3-Cyclopentylprop-2-enal is central to its chemical behavior. Nucleophiles can attack either the carbonyl carbon in a "1,2-addition" or the β-carbon in a "1,4-conjugate addition". The preferred pathway is largely determined by the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles favoring 1,4-addition.
Conjugate Addition Reactions (e.g., Michael Addition)
Conjugate addition, or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this process, a nucleophile adds to the β-carbon of the conjugated system. A prominent example of this is the Michael Addition, which involves the addition of a stabilized carbanion (enolate) or other soft nucleophiles.
The mechanism begins with the nucleophilic attack at the β-carbon, which breaks the C=C π-bond and pushes electrons through the conjugated system to the carbonyl oxygen, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically at the α-carbon, yields the final 1,4-adduct. A variety of nucleophiles can participate in this reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. Organocuprates (Gilman reagents), for instance, are particularly effective for delivering alkyl groups via 1,4-addition.
Table 1: Examples of Conjugate Addition Reactions with this compound
| Nucleophile (Michael Donor) | Reagent System | Product | Reaction Type |
|---|---|---|---|
| Dimethyl malonate enolate | 1. NaOEt, EtOH 2. This compound | Dimethyl 2-(3-cyclopentyl-3-oxopropyl)malonate | Michael Addition |
| Lithium dimethylcuprate | 1. (CH₃)₂CuLi, THF, -78°C 2. H₃O⁺ workup | (E)-4-Cyclopentylbut-2-enal | Organocuprate Addition |
| Thiophenol | PhSH, Et₃N (catalyst) | 3-Cyclopentyl-3-(phenylthio)propanal | Thia-Michael Addition |
| Cyanide | KCN, H₂O/EtOH | 4-Cyclopentyl-4-oxobutanenitrile | Cyano-Michael Addition |
Aldol (B89426) and Related Condensation Reactions
While this compound is itself a product of an aldol condensation, it can also serve as a reactant in subsequent condensation reactions. Since it lacks α-hydrogens, it cannot self-condense or act as the nucleophilic enolate component. However, it is an excellent electrophilic partner (an "acceptor") in directed or "crossed" aldol reactions.
In a crossed aldol reaction, an enolate generated from a different aldehyde or ketone attacks the electrophilic carbonyl carbon of this compound. This forms a β-hydroxy aldehyde, the aldol addition product. Under thermal or harsh acidic/basic conditions, this intermediate can readily dehydrate to form a new, more extended α,β-unsaturated system, which is the aldol condensation product. The success of these mixed reactions relies on using a partner that readily forms an enolate and reacting it with the more reactive aldehyde acceptor.
Table 2: Crossed Aldol Reactions Involving this compound as the Electrophile
| Enolate Source (Nucleophile) | Base/Conditions | Initial Aldol Adduct | Final Condensation Product (after dehydration) |
|---|---|---|---|
| Acetone | NaOH, H₂O, heat | 5-Cyclopentyl-4-hydroxy-5-hexen-2-one | (3E,5E)-6-Cyclopentylhexa-3,5-dien-2-one |
| Propanal | LDA, THF, -78°C | 3-Cyclopentyl-2-((E)-cyclopent-1-en-1-yl)-3-hydroxypropanal | (2E,4E)-5-Cyclopentyl-2-methylpenta-2,4-dienal |
| Cyclohexanone | NaOH, EtOH, heat | 2-((E)-2-Cyclopentylvinyl)(hydroxy)methyl)cyclohexan-1-one | 2-((1E,3E)-4-Cyclopentylbuta-1,3-dien-1-yl)cyclohex-1-en-1-one |
Redox Chemistry of the α,β-Unsaturated Aldehyde Moiety
The two reactive functional groups in this compound—the aldehyde and the alkene—can be selectively targeted by various reducing or oxidizing agents, leading to a range of valuable products.
Selective Reduction Pathways to Allylic Alcohols and Saturated Aldehydes
The reduction of α,β-unsaturated aldehydes can be directed to one of three outcomes: reduction of the aldehyde to an allylic alcohol (1,2-reduction), reduction of the alkene to a saturated aldehyde (1,4-reduction or conjugate reduction), or reduction of both groups to a saturated alcohol.
1,2-Reduction: To selectively reduce the carbonyl group while preserving the carbon-carbon double bond, specific hydride reagents are employed. The Luche reduction, using sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for this transformation. stackexchange.com The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon. Diisobutylaluminium hydride (DIBAL-H) at low temperatures can also achieve this selective reduction. jst.go.jp
1,4-Reduction (Conjugate Reduction): The selective reduction of the C=C double bond to yield a saturated aldehyde is more challenging but can be achieved using specific catalytic systems. Transfer hydrogenation, using a hydrogen donor like Hantzsch ester or formic acid in the presence of a metal catalyst (e.g., iridium or rhodium), can selectively reduce the conjugated double bond. mdpi.comorganic-chemistry.org Another method involves the use of copper hydride reagents, often generated in situ.
Table 4: Selective Reduction of this compound
| Desired Product | Reagent(s) | Typical Conditions | Reduction Type |
|---|---|---|---|
| (2E)-3-Cyclopentylprop-2-en-1-ol | NaBH₄, CeCl₃·7H₂O | Methanol (MeOH), 0°C | 1,2-Reduction (Luche) |
| (2E)-3-Cyclopentylprop-2-en-1-ol | Diisobutylaluminium hydride (DIBAL-H) | Toluene, -78°C | 1,2-Reduction |
| 3-Cyclopentylpropanal | H₂, Pd/C with catalyst poison (e.g., diphenyl sulfide) | Ethanol, room temp. | 1,4-Reduction (Catalytic Hydrogenation) |
| 3-Cyclopentylpropanal | [Ir(cod)Cl]₂, dppp, Cs₂CO₃, 2-propanol | Toluene, 80°C | 1,4-Reduction (Transfer Hydrogenation) |
| 3-Cyclopentylpropan-1-ol | H₂, Pd/C (unpoisoned) | Ethanol, elevated pressure | Full Reduction (1,2 and 1,4) |
Oxidative Transformations to Corresponding Carboxylic Acids
The aldehyde functional group in this compound can be oxidized to a carboxylic acid. A key challenge is to perform this oxidation without affecting the electron-rich C=C double bond. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid often cleave the double bond. Therefore, mild and selective reagents are required.
The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered at a slightly acidic pH, is exceptionally effective for oxidizing α,β-unsaturated aldehydes to their corresponding carboxylic acids without isomerizing or reacting with the double bond. wikipedia.orgchemistry-reaction.comwenxuecity.com Another classic method is the Tollens' test, where Tollens' reagent ([Ag(NH₃)₂]⁺) oxidizes the aldehyde, producing elemental silver and the carboxylate salt. libretexts.orgwikipedia.orgchemguide.co.uk This reaction is very mild and does not affect the alkene moiety.
Table 5: Selective Oxidation to (2E)-3-Cyclopentylprop-2-enoic Acid
| Reagent System | Key Features | Product (after workup) |
|---|---|---|
| Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene (B146552) | High yield, tolerates C=C bonds and many functional groups. 2-methyl-2-butene acts as a scavenger for byproduct HOCl. | (2E)-3-Cyclopentylprop-2-enoic acid |
| Tollens' Reagent ([Ag(NH₃)₂]NO₃), NaOH | Very mild; specific for aldehydes. Forms a silver mirror. Product is the carboxylate salt. | (2E)-3-Cyclopentylprop-2-enoic acid |
| Silver(I) oxide (Ag₂O) | Mild oxidant, similar to Tollens' reagent, often used in non-aqueous conditions. | (2E)-3-Cyclopentylprop-2-enoic acid |
Cycloaddition and Pericyclic Reactions Involving this compound
Pericyclic reactions, which proceed via a concerted, cyclic transition state, are a cornerstone of modern organic synthesis. For a molecule like this compound, the most prominent of these reactions is the [4+2] cycloaddition, or Diels-Alder reaction.
In this context, this compound acts as the dienophile ("diene lover"). The electron-withdrawing nature of the aldehyde group polarizes the carbon-carbon double bond, making it electron-deficient and thus a suitable partner for an electron-rich conjugated diene. organic-chemistry.org The driving force for this reaction is the energetically favorable formation of two new sigma (σ) bonds in the resulting six-membered ring at the expense of two pi (π) bonds. organic-chemistry.org
A hypothetical Diels-Alder reaction between this compound and a simple diene, such as 1,3-butadiene, would be expected to yield a cyclohexene (B86901) derivative. The stereochemical outcome of the reaction is highly predictable; the reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. Furthermore, due to secondary orbital interactions between the diene and the dienophile's electron-withdrawing group, the endo product is typically favored under kinetic control.
Table 1: Hypothetical Diels-Alder Reaction Profile
| Diene | Dienophile | Expected Major Product (Endo) |
|---|---|---|
| 1,3-Butadiene | This compound | 4-Cyclopentyl-3-cyclohexene-1-carbaldehyde |
Beyond the classic Diels-Alder reaction, α,β-unsaturated aldehydes can participate in other cycloadditions, including [3+2] cycloadditions with species like nitrones or azides to form five-membered heterocyclic rings. They can also be involved in hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, leading to the synthesis of six-membered heterocycles. illinois.eduresearchgate.net For instance, reaction with an activated diene containing an oxygen or nitrogen atom could produce dihydropyran or dihydropyridine (B1217469) derivatives, respectively. The specific conditions, often involving Lewis acid catalysis, would determine the feasibility and outcome of such transformations. illinois.edu
Investigations into C-H Functionalization Strategies with this compound
Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thereby increasing atom and step economy. rsc.org For this compound, there are several C-H bonds that could potentially be targeted for functionalization, with the most distinct being the aldehydic C-H bond.
Aldehydic C-H Bond Activation: The C(sp²)-H bond of the aldehyde group is susceptible to activation, particularly through transition metal catalysis. researchgate.net Catalytic systems based on rhodium, palladium, or copper can facilitate the oxidative addition of the C-H bond to the metal center. researchgate.netresearchgate.net This activation enables the aldehyde to act as an acyl surrogate. For example, in a hydroacylation reaction, the activated aldehyde could add across an alkene or alkyne, forming a new ketone. Transition-metal-catalyzed C-H functionalization is a rapidly evolving field, offering pathways for aldehydes to couple with a variety of partners. acs.orgnih.gov
Organocatalytic C-H Functionalization: N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts capable of activating aldehydes. nih.govacs.org NHCs can react with the aldehyde to form a Breslow intermediate, which effectively reverses the polarity of the carbonyl carbon. This umpolung strategy allows the aldehyde to participate in reactions as a nucleophile. While often used for functionalization at the alpha-carbon, related radical pathways can be initiated from this intermediate.
Remote C-H Functionalization: More advanced strategies could target the C(sp³)-H bonds on the cyclopentyl ring. Organocatalysis, particularly through aminocatalysis, can generate dienamine intermediates from enals. researchgate.netnih.gov This activation can facilitate radical reactions at remote positions, such as the γ- or δ-carbon, by relaying reactivity through the conjugated system. In the case of this compound, this could potentially enable functionalization at the C-H bonds of the cyclopentyl ring, a challenging transformation due to the inert nature of these bonds. nih.gov
Table 2: Potential C-H Functionalization Strategies
| Strategy | Targeted C-H Bond | Potential Transformation | Catalysis Type |
|---|---|---|---|
| Hydroacylation | Aldehydic C-H | Acylation of alkenes/alkynes | Transition Metal |
| Umpolung Reactivity | Aldehydic C-H | Nucleophilic acylation | Organocatalysis (NHC) |
While detailed experimental data for these specific transformations with this compound are not currently available, the established reactivity of the α,β-unsaturated aldehyde functional group provides a strong framework for predicting its behavior and guiding future synthetic investigations.
Derivatization Strategies and Analogue Synthesis Inspired by 2e 3 Cyclopentylprop 2 Enal
Synthesis of Novel Cyclopentyl-Substituted Prop-2-enal Derivatives
The core structure of (2E)-3-Cyclopentylprop-2-enal is ripe for modification, allowing chemists to generate a diverse library of novel cyclopentyl-substituted prop-2-enal derivatives. The reactivity of the aldehyde and the carbon-carbon double bond are the primary handles for these transformations. Standard aldehyde chemistry, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, can be readily employed.
Furthermore, the conjugated system is susceptible to a range of addition reactions. For instance, Michael additions can introduce a variety of substituents at the β-position, leading to a host of new derivatives. Organocatalytic methods have proven particularly effective in achieving stereoselective additions to α,β-unsaturated aldehydes, enabling the synthesis of chiral molecules with high enantiomeric purity. These strategies allow for the systematic modification of the compound's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.
Formation of Complex Organic Molecules as Building Blocks
Beyond simple derivatization, this compound serves as a valuable starting material for the construction of more intricate molecular architectures. Its inherent functionality allows it to participate in a variety of carbon-carbon bond-forming reactions, making it a key component in multi-step syntheses.
The aldehyde group can be utilized in Wittig-type reactions to extend the carbon chain and introduce new functional groups. Moreover, the α,β-unsaturated system is a competent dienophile in Diels-Alder reactions, providing a straightforward route to cyclic and bicyclic structures. The cyclopentyl ring itself imparts specific conformational constraints and lipophilicity to the resulting molecules, properties that are often desirable in drug design. This ability to act as a foundational element for more complex structures underscores its importance as a versatile building block in organic synthesis.
Design and Synthesis of Functionally Active Analogues
The true potential of this compound is realized in its application to the synthesis of functionally active analogues with therapeutic potential. Its structural motifs are found at the core of several classes of bioactive molecules.
Precursors for Janus Kinase (JAK) Inhibitor Development
A significant application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of enzymes plays a critical role in cytokine signaling pathways that are implicated in various inflammatory and autoimmune diseases.
A key step in an alternative synthesis of the JAK1/JAK2 inhibitor, Ruxolitinib, involves the aza-Michael addition of 4-bromopyrazole to (E)-3-cyclopentylacrylaldehyde, a synonym for this compound. The resulting aldehyde is then converted to the corresponding nitrile derivative. This enantioselective synthesis has been successfully achieved using organocatalysis, highlighting the utility of this building block in producing stereochemically defined drug candidates.
Table 1: Key Reaction in the Synthesis of a JAK Inhibitor Precursor
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|
Scaffold for S1P1 Receptor Modulator Synthesis
Sphingosine-1-phosphate receptor 1 (S1P1) modulators are a class of drugs that have shown efficacy in treating autoimmune diseases like multiple sclerosis. The cyclopentyl group has been identified as a key structural feature in the design of potent and selective S1P1 receptor modulators.
While direct synthesis from this compound is not explicitly detailed in publicly available literature, its structure represents a valuable scaffold. The cyclopentyl headpiece is known to confer unique properties to S1P1 receptor modulators, influencing their efficacy and safety profiles. Derivatization of this compound could provide a library of compounds for screening as potential S1P1 modulators, leveraging the established importance of the cyclopentyl moiety in this therapeutic area.
Development of Anti-inflammatory Precursors
The cyclopentanone ring is a common feature in a number of compounds exhibiting anti-inflammatory activity. Given that this compound can be readily converted to cyclopentyl-containing ketones through various synthetic routes, it serves as an important precursor for anti-inflammatory drug development.
Research has shown that 5-arylidene cyclopentanones, which can be conceptually derived from precursors like this compound, possess significant anti-inflammatory and analgesic properties. By modifying the core structure of this compound, for example through aldol (B89426) condensation reactions with aromatic aldehydes followed by cyclization and further functionalization, novel anti-inflammatory agents can be developed.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-3-cyclopentylacrylaldehyde |
| Ruxolitinib |
| 4-bromopyrazole |
Exploration of Biological Interactions and Mechanisms of Action of 2e 3 Cyclopentylprop 2 Enal and Its Analogues
Antimicrobial Efficacy and Mechanistic Pathways
The antimicrobial effects of α,β-unsaturated aldehydes are attributed to their ability to interact with and disrupt essential cellular components of microorganisms. This reactivity is central to their capacity to inhibit microbial growth and viability.
Interaction with Microbial Cellular Nucleophiles
The electrophilic nature of the β-carbon atom in the α,β-unsaturated aldehyde moiety of (2E)-3-Cyclopentylprop-2-enal makes it susceptible to nucleophilic attack by amino acid residues such as cysteine and histidine, which are key components of many microbial enzymes and proteins. This interaction, a Michael-type addition, can lead to the formation of covalent bonds, resulting in the inactivation of essential enzymes and disruption of protein function, thereby impeding critical metabolic pathways necessary for microbial survival.
Anti-inflammatory Modulatory Effects and Molecular Targets
Compounds containing the α,β-unsaturated aldehyde functionality have demonstrated the potential to modulate inflammatory pathways. This is largely due to their ability to interact with key signaling molecules involved in the inflammatory response.
Attenuation of Pro-inflammatory Cytokine Production
This compound and its analogues may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Cytokines such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) are crucial mediators of inflammation. The mechanism of inhibition can involve the modulation of transcription factors, such as NF-κB, which are pivotal in the genetic expression of these inflammatory mediators. By interfering with these signaling pathways, these compounds can effectively reduce the inflammatory response.
Influence on Cellular Oxidative Stress Pathways
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key component of inflammation. This compound and its analogues can influence these pathways. Their electrophilic nature allows them to react with and potentially deplete intracellular antioxidants, such as glutathione (B108866). This interaction can modulate the cellular redox state and influence signaling pathways that are sensitive to oxidative stress, thereby impacting the inflammatory process.
Fundamental Biomolecular Interactions and Electrophilic Reactivity in Biological Systems
General Mechanisms of Interaction with Biological Nucleophiles
The primary mechanism by which this compound and similar α,β-unsaturated aldehydes interact with biological molecules is through a process known as Michael addition (also referred to as 1,4-conjugate addition). In this reaction, the electrophilic β-carbon of the α,β-unsaturated system is attacked by a nucleophile. acs.org
Biological systems are rich in nucleophilic species, with the most prominent targets for Michael addition by α,β-unsaturated aldehydes being the thiol groups of cysteine residues and the imidazole (B134444) group of histidine residues within proteins. nih.gov The sulfhydryl group of glutathione (GSH), a major intracellular antioxidant, is also a primary target. researchgate.net
The reaction proceeds as follows:
Nucleophilic Attack: A biological nucleophile, typically a thiolate anion (RS⁻) from a cysteine residue or glutathione, attacks the electron-deficient β-carbon of the α,β-unsaturated aldehyde.
Formation of an Enolate Intermediate: This attack results in the formation of a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is subsequently protonated, leading to the formation of a stable covalent adduct.
This covalent modification of proteins can lead to a variety of functional consequences, including:
Enzyme Inhibition: If the modified cysteine residue is located within the active site of an enzyme, the covalent adduction can lead to irreversible inhibition of enzyme activity.
Disruption of Protein Structure and Function: Modification of cysteine residues outside the active site can still alter protein conformation, leading to impaired function or protein misfolding.
Alteration of Signaling Pathways: Covalent modification of key signaling proteins can lead to the dysregulation of cellular signaling cascades.
The reactivity of α,β-unsaturated aldehydes in Michael additions is influenced by the nature of the substituent at the β-position. The cyclopentyl group in this compound, being an electron-donating alkyl group, may slightly reduce the electrophilicity of the β-carbon compared to analogues with electron-withdrawing groups. However, the inherent reactivity of the α,β-unsaturated aldehyde moiety ensures that it remains a potent Michael acceptor.
Role in Modulating Redox Homeostasis in Cellular Contexts
The interaction of this compound and its analogues with biological nucleophiles has profound implications for cellular redox homeostasis. The primary mechanism through which these compounds exert their influence is by targeting key components of the cellular antioxidant defense system.
Depletion of Glutathione: As mentioned, glutathione (GSH) is a major target for Michael addition by α,β-unsaturated aldehydes. The conjugation of these aldehydes with GSH leads to a depletion of the intracellular GSH pool. This has several detrimental consequences:
Increased Oxidative Stress: GSH is a critical scavenger of reactive oxygen species (ROS). Its depletion compromises the cell's ability to neutralize ROS, leading to a state of oxidative stress.
Impaired Detoxification: GSH is also involved in the detoxification of other xenobiotics. Its depletion can therefore render the cell more vulnerable to other toxic insults.
Activation of the Keap1-Nrf2 Pathway: A key cellular response to electrophilic stress induced by α,β-unsaturated aldehydes is the activation of the Keap1-Nrf2 pathway. encyclopedia.pubnih.gov The transcription factor Nrf2 is the master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes.
Under basal conditions, Nrf2 is kept inactive through its association with the repressor protein Keap1, which targets Nrf2 for proteasomal degradation. Keap1 is a cysteine-rich protein, and several of its cysteine residues are highly reactive towards electrophiles.
The mechanism of Nrf2 activation by α,β-unsaturated aldehydes involves the following steps:
Modification of Keap1 Cysteine Residues: Electrophilic aldehydes, such as this compound, can form covalent adducts with specific cysteine residues on Keap1.
Conformational Change in Keap1: This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.
Nrf2 Stabilization and Nuclear Translocation: Released from Keap1-mediated degradation, Nrf2 stabilizes and translocates to the nucleus.
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, leading to the upregulation of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (the rate-limiting enzyme in GSH synthesis).
Structure-Activity Relationship (SAR) Studies for Bioactive Analogues
The biological activity of α,β-unsaturated aldehydes is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to the chemical scaffold influence their potency and selectivity. For analogues of this compound, SAR studies would primarily focus on modifications of the β-substituent and the aldehyde moiety.
While specific SAR studies for this compound are not extensively documented in the public domain, general trends for aliphatic α,β-unsaturated aldehydes can be inferred from the existing literature on related compounds.
Influence of the β-Substituent:
The nature of the substituent at the β-position of the propenal backbone significantly influences the electrophilicity of the Michael acceptor and, consequently, its biological activity.
Steric Hindrance: Bulky substituents at the β-position can sterically hinder the approach of nucleophiles to the β-carbon, thereby reducing the rate of Michael addition and potentially decreasing biological activity. nih.gov The cyclopentyl group in this compound is moderately bulky, which may modulate its reactivity compared to linear alkyl analogues.
Electronic Effects: The electronic properties of the β-substituent also play a crucial role. Electron-withdrawing groups increase the electrophilicity of the β-carbon, leading to enhanced reactivity with nucleophiles and often higher cytotoxicity. Conversely, electron-donating groups, such as the alkyl cyclopentyl group, can slightly decrease reactivity.
Data on Cytotoxicity of Representative α,β-Unsaturated Aldehydes:
The following table summarizes the cytotoxic activity of a series of α,β-unsaturated aldehydes against human oral squamous cell carcinoma (HSC-2) cells, illustrating the impact of the β-substituent on biological activity.
| Compound | β-Substituent | Cytotoxicity (CC₅₀ in µM) against HSC-2 cells |
| Acrolein | -H | High |
| Crotonaldehyde | -CH₃ | Moderate |
| Hypothetical this compound | -Cyclopentyl | Expected to be moderate to low |
| Cinnamaldehyde | -Phenyl | Low |
Influence of the Aldehyde Moiety:
The aldehyde functional group is a key contributor to the biological activity of these compounds.
Replacement of the Aldehyde: Replacing the aldehyde group with a less electrophilic functional group, such as an ester or an amide, generally leads to a significant decrease in biological activity.
Oxidation to Carboxylic Acid: In vivo, the aldehyde group can be oxidized to a carboxylic acid, a common metabolic detoxification pathway. The resulting α,β-unsaturated carboxylic acid is generally less reactive and less toxic.
Quantitative Structure-Activity Relationship (QSAR) Studies:
Quantitative structure-activity relationship (QSAR) models have been developed to predict the genotoxicity of simple and α,β-unsaturated aliphatic aldehydes. nih.gov These models often use descriptors related to electrophilicity, hydrophobicity, and steric parameters to correlate chemical structure with biological activity. Such models can be valuable tools for predicting the potential toxicity of untested compounds like this compound and for guiding the design of new analogues with desired biological profiles.
Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 2e 3 Cyclopentylprop 2 Enal and Its Reaction Products
High-Resolution Chromatographic Techniques for Separation and Purity Assessment
The separation and purification of (2E)-3-Cyclopentylprop-2-enal from reaction mixtures and the assessment of its purity are critical steps in its synthesis and characterization. High-resolution chromatographic techniques provide the necessary resolving power to separate complex mixtures and quantify components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The volatile components are then carried by an inert gas (such as helium) through a capillary column. For α,β-unsaturated aldehydes, a common choice is a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, such as 5% phenyl-methyl-polysiloxane. uokerbala.edu.iq The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property used for identification.
After separation in the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion (M+) and its fragmentation pattern are unique to the compound's structure, acting as a molecular fingerprint. chemguide.co.uk This allows for unambiguous identification and purity assessment. The purity of a sample can be determined by integrating the peak area of the target compound relative to the total area of all detected peaks.
Table 1: Illustrative GC-MS Parameters for Analysis of α,β-Unsaturated Aldehydes
| Parameter | Value/Condition |
|---|---|
| GC System | Agilent 6890 or similar |
| Column | Fused silica capillary HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | Initial 60 °C, ramp at 3 °C/min to 246 °C, hold for 25 min |
| MS System | Quadrupole Mass Spectrometer (e.g., Agilent 5973) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Interface Temp. | 270 °C |
| Scan Range | 35–350 m/z |
Note: These are typical starting parameters and may require optimization for this compound.
High Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
High Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are versatile techniques for the analysis and purification of compounds that may not be sufficiently volatile or stable for GC analysis.
HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is often employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
SFC has gained prominence as a "green" alternative to HPLC, primarily using compressed carbon dioxide as the main component of the mobile phase, often with a small amount of an organic co-solvent (modifier) like ethanol. waters.com SFC offers advantages such as faster analysis times, reduced solvent consumption, and lower viscosity, which allows for higher flow rates without compromising resolution. sciopen.com For the separation of α,β-unsaturated aldehydes, SFC can achieve rapid analysis, with some methods reporting separation within four minutes. sciopen.com
Both HPLC and SFC are particularly powerful for the separation of stereoisomers (enantiomers and diastereomers) of reaction products when using a chiral stationary phase (CSP). This is crucial in asymmetric synthesis, where determining the enantiomeric excess is essential.
Table 2: Comparison of HPLC and SFC for Aldehyde Analysis
| Feature | High Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Primary Mobile Phase | Liquid solvents (e.g., Water, Acetonitrile) | Supercritical CO2 |
| Typical Column | C18, Silica, Chiral Stationary Phases | Packed columns (similar to HPLC), Chiral Stationary Phases |
| Advantages | Robust, widely applicable, good for a wide polarity range | Fast, reduced organic solvent use, lower backpressure, ideal for chiral separations waters.com |
| Considerations | Higher solvent consumption and waste generation | Analyte must be soluble in supercritical CO2/modifier mixture |
Spectroscopic Characterization in Mechanistic Studies and Structure Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, which is vital for confirming its synthesis and understanding its reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
For this compound, ¹H NMR is used to determine the number and type of hydrogen atoms. The chemical shift (δ) of each proton is influenced by its electronic environment. Key diagnostic signals include the aldehydic proton (CHO), the vinylic protons (C=CH), and the protons of the cyclopentyl ring. The coupling constant (J) between the two vinylic protons is particularly important for assigning the stereochemistry of the double bond. A large coupling constant (typically 11-18 Hz) is characteristic of a trans (E) configuration, while a smaller value (6-12 Hz) indicates a cis (Z) configuration.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. The carbonyl carbon of the aldehyde is typically found far downfield.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CHO) | 9.4 - 9.6 (d) | 193 - 195 |
| C2 (CH=) | 6.0 - 6.2 (dd) | 130 - 135 |
| C3 (=CH) | 6.7 - 7.0 (dd) | 155 - 160 |
| C1' (Cyclopentyl-CH) | 2.5 - 2.8 (m) | 40 - 45 |
| C2'/C5' (Cyclopentyl-CH₂) | 1.5 - 1.9 (m) | 32 - 35 |
| C3'/C4' (Cyclopentyl-CH₂) | 1.4 - 1.7 (m) | 25 - 28 |
Note: Values are predictive and based on analogous structures. (d = doublet, dd = doublet of doublets, m = multiplet). The key coupling constant, ³J(H2-H3), is expected to be ~16 Hz, confirming the E-configuration.
Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Weight
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. vscht.cz The spectrum of this compound will show characteristic absorption bands confirming its key structural features. The most diagnostic peak is the strong C=O stretch of the conjugated aldehyde. vscht.cz The C=C stretch of the alkene and the C-H stretch of the vinylic and aldehydic protons are also key indicators. The presence of a strong band around 965 cm⁻¹ is highly characteristic of a trans-disubstituted alkene. leszno.eu
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³) | Stretch | 2850 - 2960 | Medium-Strong |
| C-H (sp², vinylic) | Stretch | 3000 - 3100 | Medium |
| C-H (aldehyde) | Stretch | 2720 & 2820 (often two bands) | Medium |
| C=O (conjugated aldehyde) | Stretch | 1685 - 1705 | Strong |
| C=C (alkene) | Stretch | 1620 - 1650 | Medium-Weak |
Mass Spectrometry (MS) , as discussed in the GC-MS section, provides the molecular weight and structural information based on fragmentation. For this compound (Molecular Formula: C₈H₁₂O), the molecular weight is 124.18 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern is predictable for aldehydes. libretexts.org Common fragmentation pathways include the loss of a hydrogen radical (M-1) to give a stable acylium ion, and α-cleavage with the loss of the formyl radical (•CHO, M-29). miamioh.edu Another significant fragmentation pathway involves the cleavage of the cyclopentyl ring.
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Lost Fragment | Possible Ion Structure |
|---|---|---|
| 124 | - | [C₈H₁₂O]⁺ (Molecular Ion) |
| 123 | H• | [C₈H₁₁O]⁺ |
| 95 | •CHO | [C₇H₁₁]⁺ |
| 81 | •C₃H₇ (from ring) | [C₅H₅O]⁺ |
| 67 | •C₄H₇O | [C₄H₅]⁺ |
Emerging Research Frontiers and Future Perspectives on 2e 3 Cyclopentylprop 2 Enal
Catalytic Asymmetric Synthesis: Development of Novel Chiral Catalysts
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For α,β-unsaturated aldehydes like (2E)-3-Cyclopentylprop-2-enal, catalytic asymmetric synthesis offers the most efficient route to chiral molecules. Research is increasingly focused on developing novel chiral catalysts that can control the stereochemical outcome of reactions at the compound's reactive sites.
A significant area of development is in the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions. Chiral secondary amines, such as imidazolidinones (MacMillan catalysts) and diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), have proven highly effective in activating enals toward a variety of asymmetric transformations. mdpi.comnih.gov These catalysts operate by forming a transient iminium ion with the enal, which stereoselectively directs the attack of a nucleophile.
Another powerful class of organocatalysts is N-Heterocyclic Carbenes (NHCs). Chiral NHCs can generate homoenolate equivalents from enals, opening up unique reaction pathways that are complementary to iminium ion catalysis. acs.orgacs.org This strategy has been successfully applied to asymmetric benzylation, hydroxylation, and various annulation reactions of enals. acs.orgnih.gov The cooperative catalysis, merging NHC organocatalysis with transition-metal catalysis (e.g., Ruthenium or Copper), is a particularly promising frontier, enabling reactions that are difficult to achieve with a single catalytic system. nih.govnih.gov The development of C2-symmetric NHC ligands is also a key area, as their well-defined steric and electronic properties can lead to high levels of enantiocontrol in metal-catalyzed reactions. mdpi.com
The table below summarizes some of the key chiral catalyst types being developed for reactions involving α,β-unsaturated aldehydes.
| Catalyst Type | Activation Mode | Typical Asymmetric Reactions | Potential Application for this compound |
| Chiral Secondary Amines (e.g., MacMillan catalysts) | Iminium Ion Formation | Friedel-Crafts Alkylation, Michael Addition, Cycloadditions | Synthesis of chiral β-functionalized cyclopentyl propanals. |
| N-Heterocyclic Carbenes (NHCs) | Homoenolate / Acyl Azolium Formation | Annulations, Benzoin reactions, Hydroxylation, Acylation | Access to chiral cyclopentanone derivatives and other complex cyclic structures. |
| Chiral Phosphines | Nucleophilic Catalysis | [3+2] and [4+2] Cycloadditions | Construction of functionalized cyclopentene and cyclohexane rings. |
| Chiral Transition Metal Complexes (e.g., Cu, Ru, Ni) | Lewis Acid Activation / Redox Cycling | Conjugate Addition, Asymmetric Reductions, C-H Functionalization | Enantioselective reduction to chiral allylic alcohols or conjugate addition of various nucleophiles. |
These catalytic systems offer a versatile toolbox for the asymmetric functionalization of this compound, paving the way for the synthesis of a wide array of valuable, optically active compounds.
Computational Chemistry Approaches to Understanding Reactivity, Selectivity, and Stereochemical Outcomes
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. amacad.orgnsps.org.ngmdpi.com For a molecule like this compound, computational methods provide deep insights into its electronic structure, conformational preferences, and reaction pathways, which are crucial for designing new synthetic strategies and catalysts.
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly powerful for elucidating reaction mechanisms, understanding reactivity, and predicting the origin of selectivity in chemical transformations. nih.gov
In the context of reactions involving enals, DFT has been extensively used to study organocatalytic processes, especially those catalyzed by N-Heterocyclic Carbenes (NHCs). acs.org DFT calculations can map the entire reaction energy profile, identifying key intermediates and transition states. acs.org This allows researchers to determine the rate-determining and stereoselectivity-determining steps of a reaction. acs.org For instance, DFT studies have revealed that the high stereoselectivity in many NHC-catalyzed reactions arises from subtle non-covalent interactions, such as hydrogen bonds or π-π stacking, between the catalyst and the substrate in the transition state. nih.gov By modeling these interactions, chemists can rationally design new catalysts with improved efficiency and selectivity for substrates like this compound.
The following table outlines key insights that can be gained from DFT studies on enal reactivity.
| Parameter/Analysis | Information Gained | Relevance to this compound |
| Transition State (TS) Energy Calculation | Determines the activation energy barrier of a reaction step. | Predicts reaction feasibility and identifies the rate-determining step. |
| Reaction Pathway Mapping | Elucidates the complete mechanism, including all intermediates. | Understands complex cascade reactions and potential side products. |
| Non-Covalent Interaction (NCI) Analysis | Identifies and quantifies weak interactions (e.g., H-bonds, van der Waals) in the TS. | Explains the origin of stereoselectivity in chiral catalysis. |
| Global Reactivity Index (GRI) Analysis | Assesses the role of the catalyst in activating the substrate. | Provides a quantitative measure of catalyst efficiency. |
| Frontier Molecular Orbital (FMO) Analysis | Examines the HOMO-LUMO gap to predict reactivity. | Helps understand the electrophilic/nucleophilic nature of different sites on the molecule. |
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. tum.denih.gov MD simulations provide a "computational microscope" to observe molecular motion, conformational changes, and intermolecular interactions in solution. mdpi.com
For this compound, the cyclopentyl ring introduces significant conformational flexibility. The ring can adopt various puckered conformations (e.g., envelope, twist), and its orientation relative to the propenal chain can influence how the molecule interacts with a catalyst's active site. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. acs.orgacs.org This information is vital for understanding substrate recognition and can be used to design catalysts with binding pockets that preferentially accommodate a specific conformer, leading to higher selectivity. nih.gov
Furthermore, MD simulations are crucial for studying systems in explicit solvent, providing a more realistic model of the reaction environment. They can analyze the structure and dynamics of solvation shells and their impact on reactivity and aggregation. nih.govresearchgate.net
Applications in Advanced Materials Science Research (e.g., Polymer Building Blocks)
The unique chemical structure of this compound makes it an interesting candidate as a monomer for the synthesis of advanced polymers. The class of α,β-unsaturated carbonyl compounds is well-known for its propensity to undergo polymerization, forming the basis for widely used materials like polyacrylates. wikipedia.org
The incorporation of this compound as a monomer or co-monomer could lead to polymers with novel properties. google.comresearchgate.net The pendant cyclopentyl group is significantly bulkier and more hydrophobic than the simple alkyl groups found in common acrylate or methacrylate polymers. This structural feature is expected to influence the material's properties in several ways:
Thermal Properties : The bulky side chain can restrict chain mobility, potentially leading to a higher glass transition temperature (Tg) compared to linear analogues. researchgate.net This would result in a more rigid and thermally stable material.
Mechanical Properties : The rigid cyclopentyl group could enhance the stiffness and hardness of the resulting polymer.
Optical Properties : The introduction of bulky aliphatic rings can alter the refractive index of the polymer.
Surface Properties : Increased hydrophobicity from the cyclopentyl side chains would make the polymer surface more water-repellent.
The aldehyde functionality also offers a reactive handle for post-polymerization modification, allowing for the covalent attachment of other molecules to create functional materials, such as resins, coatings, or materials for bioconjugation. researchgate.net
The table below provides a hypothetical comparison of properties for a polymer derived from this compound versus a standard polymer like Poly(methyl acrylate).
| Property | Poly(methyl acrylate) (PMA) | Poly(this compound) (Hypothetical) |
| Pendant Group | -COOCH3 | -CHO, -Cyclopentyl |
| Glass Transition Temp. (Tg) | Low (~10 °C) | Expected to be significantly higher |
| Surface Energy | Moderate | Expected to be lower (more hydrophobic) |
| Chain Flexibility | High | Reduced due to bulky side group |
| Post-Polymerization Reactivity | Limited (ester hydrolysis/amination) | High (aldehyde chemistry) |
The unique combination of a polymerizable double bond, a reactive aldehyde, and a bulky cyclic substituent makes this compound a promising building block for creating specialized polymers for high-performance applications. researchgate.netnih.govspringernature.comumons.ac.be
Integration in Multi-step Total Synthesis of Natural Products and Pharmaceuticals
The total synthesis of complex natural products is a driving force for the development of new synthetic methods and strategies. nih.govresearchgate.netuni-bayreuth.de Molecules containing cyclopentane (B165970) rings are ubiquitous in nature and often exhibit significant biological activity, making them important targets for synthesis. oregonstate.edubaranlab.org The structure of this compound, which combines a reactive α,β-unsaturated aldehyde with a cyclopentane core, makes it a highly valuable and strategic building block for this purpose.
The enal functionality offers two distinct electrophilic sites: the carbonyl carbon and the β-carbon. This allows for a wide range of transformations:
1,2-Addition : Nucleophiles can add to the carbonyl carbon, leading to the formation of allylic alcohols.
1,4-Conjugate Addition (Michael Addition) : A wide variety of nucleophiles can add to the β-carbon, a key C-C bond-forming reaction.
Cycloaddition Reactions : The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions or in other cycloadditions to build more complex ring systems.
Reductions : The aldehyde and the double bond can be selectively reduced. Asymmetric reduction of the double bond can create a β-chiral aldehyde, a valuable synthetic intermediate. nih.govchemistryviews.org
The cyclopentyl group serves as a pre-formed carbocyclic core, simplifying synthetic routes to natural products that contain this motif. By starting with this compound, chemists can avoid the often-challenging step of constructing the five-membered ring late in a synthesis. semanticscholar.org For example, it could be envisioned as a key starting material in the synthesis of cyclopentane-containing terpenoids or alkaloids, where the propenal side chain is elaborated through a sequence of conjugate additions and functional group manipulations to build the final target molecule. Its utility as a synthon is analogous to how other functionalized building blocks are employed in the modular synthesis of complex molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2E)-3-Cyclopentylprop-2-enal, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclopentyl Grignard reagent addition to α,β-unsaturated aldehydes, followed by stereoselective elimination. Optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) via kinetic studies. Characterization of intermediates using -NMR and IR spectroscopy ensures stereochemical fidelity. For reproducibility, document reaction conditions rigorously, including inert atmosphere requirements and purification steps (e.g., column chromatography) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm the E-configuration (via coupling constants ) and cyclopentyl substituent integration.
- IR Spectroscopy : A strong absorption band near confirms the α,β-unsaturated aldehyde group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns. Cross-reference spectral libraries (e.g., PubChem) for consistency .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Use a combination of chromatographic (HPLC, GC) and spectroscopic methods. For HPLC, employ a C18 column with UV detection at . Compare retention times with authentic standards. Differential Scanning Calorimetry (DSC) can assess thermal purity by identifying melting point deviations .
Advanced Research Questions
Q. How should researchers resolve contradictions in crystallographic and spectroscopic data for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state crystallography). Address this by:
- Performing X-ray crystallography (using software like OLEX2 or SHELXL ) to resolve absolute configuration .
- Conducting variable-temperature NMR to probe conformational flexibility.
- Applying Density Functional Theory (DFT) calculations to model gas-phase vs. solution-phase structures .
Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design a factorial experiment with controlled variables:
- Independent Variables : pH (1–14), temperature (25–100°C), and exposure time (0–72 hours).
- Dependent Variables : Degradation products (via LC-MS) and aldehyde oxidation (via iodometric titration).
- Control Groups : Use inert atmosphere (N) samples to isolate oxidative vs. hydrolytic degradation pathways. Replicate experiments to ensure statistical significance .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina ) to simulate interactions with nucleophiles (e.g., amines, thiols). Calculate frontier molecular orbitals (HOMO-LUMO gaps) via Gaussian or ORCA software to identify electrophilic sites. Validate predictions with experimental kinetic studies under varying solvent polarities .
Data Analysis & Replication
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC values. Use ANOVA for cross-group comparisons (e.g., wild-type vs. mutant enzymes). Report confidence intervals (95%) and p-values (<0.05). For reproducibility, share raw datasets in repositories like Zenodo .
Q. How can researchers address replication challenges in synthesizing this compound across labs?
- Methodological Answer : Standardize protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish detailed synthetic procedures with step-by-step video demonstrations. Participate in inter-laboratory studies to identify critical control points (e.g., moisture-sensitive steps). Document batch-to-batch variability via QC/QA metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
